Superior Oxygen-Independent Passivation for Corrosion Inhibition Compared to Octanoate and Sebacate
In studies on mild steel corrosion inhibition, the sodium salt of 2-ethylhexanoic acid demonstrates a critical advantage over its linear carboxylate counterparts. While compounds like sodium octanoate and sodium sebacate require significant dissolved oxygen levels to establish and maintain a passive oxide film on the metal surface, the 2-ethylhexanoate species maintains effective passivity even at very low oxygen concentrations [1]. This differential behavior is attributed to the branched ligand structure, which influences the adsorption mechanism and the protective film's stability. This translates to more reliable corrosion protection in environments where oxygen concentration may fluctuate or be naturally low, such as in certain closed-loop cooling systems or oilfield applications [1].
| Evidence Dimension | Corrosion Inhibitor Performance (Oxygen Dependence) |
|---|---|
| Target Compound Data | Maintains passivity at very low oxygen levels [1]. |
| Comparator Or Baseline | Octanoate and Sebacate: Require significant oxygen levels for passivation [1]. |
| Quantified Difference | Qualitative advantage; the 2-ethylhexanoate functions independently of oxygen, while comparators are oxygen-dependent. |
| Conditions | Neutral aqueous solutions of sodium salts on mild steel at room temperature under static conditions [1]. |
Why This Matters
This oxygen-independent passivation behavior makes ferric 2-ethylhexanoate-based inhibitors more reliable and versatile for corrosion control in oxygen-depleted or variable environments, directly influencing material longevity and maintenance costs.
- [1] Godinez-Alvarez, J.M., Mora-Mendoza, J.L., Rodriguez-Betancourt, E., Zavala-Olivares, G., & Gonzalez-Nunez, M.A. (2004). Inhibition of Ferrous Metal Corrosion by Carboxylates. Paper presented at CORROSION 2004, New Orleans, Louisiana. Paper Number: NACE-04412. View Source
